molecular formula C19H15NO4S B2838992 Methyl 3-[2-(benzoylamino)phenoxy]-2-thiophenecarboxylate CAS No. 900018-84-0

Methyl 3-[2-(benzoylamino)phenoxy]-2-thiophenecarboxylate

Cat. No.: B2838992
CAS No.: 900018-84-0
M. Wt: 353.39
InChI Key: WVESDTMIMJQQLY-UHFFFAOYSA-N
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Description

Methyl 3-[2-(benzoylamino)phenoxy]-2-thiophenecarboxylate is a chemical compound of significant interest in medicinal and organic chemistry research, particularly in the development of novel therapeutic agents. Featuring a thiophene-carboxylate core linked to a benzoylamino-phenoxy group, this structure combines multiple pharmacologically relevant motifs. Heterocyclic compounds like this one are fundamental in drug discovery, with over 85% of all FDA-approved drugs containing a heterocyclic structure, as they enable crucial interactions with biological targets. Research Context and Potential Applications Thiophene derivatives are a prominent area of investigation in anticancer research. Their planar structure allows for effective receptor binding, and functionalization of the core scaffold can enhance selectivity and potency against cancer cell lines. Recent studies highlight that novel synthetic compounds featuring a thiophene carboxamide scaffold demonstrate potent cytotoxic effects against diverse cancer models, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7). The biological effects are mediated through mechanisms such as the activation of caspase 3/7, induction of mitochondrial depolarization, and disruption of redox homeostasis. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers working in early drug discovery, heterocyclic chemistry, and oncology will find this compound a valuable synthetic intermediate or candidate for biological evaluation.

Properties

IUPAC Name

methyl 3-(2-benzamidophenoxy)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S/c1-23-19(22)17-16(11-12-25-17)24-15-10-6-5-9-14(15)20-18(21)13-7-3-2-4-8-13/h2-12H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVESDTMIMJQQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=CC=CC=C2NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2-(benzoylamino)phenoxy]-2-thiophenecarboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzoylamino Intermediate: The initial step involves the reaction of aniline with benzoyl chloride to form N-benzoylaniline.

    Coupling with Phenol: N-benzoylaniline is then reacted with phenol in the presence of a suitable catalyst to form 2-(benzoylamino)phenol.

    Thiophene Ring Introduction: The 2-(benzoylamino)phenol is then reacted with a thiophene derivative, such as thiophene-2-carboxylic acid, under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(benzoylamino)phenoxy]-2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

Methyl 3-[2-(benzoylamino)phenoxy]-2-thiophenecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-[2-(benzoylamino)phenoxy]-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Methyl 3-[2-(benzoylamino)phenoxy]-2-thiophenecarboxylate
  • Molecular Formula: C₁₉H₁₅NO₄S
  • Molecular Weight : 353.40 g/mol
  • CAS Registry Number : 900018-84-0
  • Structure: Features a thiophene ring substituted at the 3-position with a 2-(benzoylamino)phenoxy group and a methyl ester at the 2-position .

Key Characteristics :

  • Synthesis : Prepared via copper-catalyzed coupling reactions using N-(benzoyloxy) derivatives as intermediates, achieving high yields (95–98%) under optimized conditions .

Comparison with Structurally Similar Compounds

Positional Isomer: Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate

Key Differences :

  • Substituent Position: The benzoylamino group is attached to the 4-position of the phenoxy ring instead of the 2-position.
  • Impact on Properties :
    • Altered steric and electronic environments due to para-substitution may influence reactivity, solubility, and intermolecular interactions.
    • CAS Registry Number : 900015-15-8 (distinct from the target compound) .
Property 2-(Benzoylamino)phenoxy Derivative 4-(Benzoylamino)phenoxy Derivative
Molecular Formula C₁₉H₁₅NO₄S C₁₉H₁₅NO₄S
Molecular Weight 353.40 353.40
CAS Number 900018-84-0 900015-15-8
Substituent Position 2-phenoxy 4-phenoxy

Amino-Substituted Thiophene Esters

Examples :

Methyl 3-(phenylamino)-2-thiophenecarboxylate (9a) : Substituted with a phenylamino group at the 3-position. Synthesis: Copper-catalyzed amination, yielding 95–98%. Key Data: IR (C=O stretch at 1715 cm⁻¹), NMR (δ 3.85 ppm for methyl ester).

Methyl 3-(diphenylamino)-2-thiophenecarboxylate (10a) : Features a bulkier diphenylamino group. Impact: Increased steric hindrance reduces reactivity in subsequent derivatization reactions.

Comparative Analysis :

  • Synthetic Yields : All compounds exhibit high yields (≥95%) under copper-catalyzed conditions, indicating robust synthetic protocols .

Industrial Thiophene Derivatives

Example: Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate :

  • Structure: Contains amino, cyano, and methoxyethyl groups.
  • Application : Intermediate in synthesizing bivalent salts of ranelic acid (used in osteoporosis treatment).
  • Key Difference: Functional diversity (cyano, amino) enables distinct reactivity compared to the target compound’s benzoylamino-phenoxy group.

Pesticide-Related Methyl Esters (Non-Thiophene)

Examples from :

  • Triflusulfuron methyl ester , ethametsulfuron methyl ester , and metsulfuron methyl ester :
    • Structural Contrast : These sulfonylurea herbicides feature triazine rings and sulfonyl groups, unlike the thiophene backbone of the target compound.
    • Functional Relevance : The ester group in pesticides facilitates hydrolytic activation, whereas the target compound’s ester is likely stable under similar conditions.

Notes

  • Caution : Avoid conflating methyl esters with unrelated backbones (e.g., triazine-based pesticides vs. thiophene derivatives).

Biological Activity

Methyl 3-[2-(benzoylamino)phenoxy]-2-thiophenecarboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including anti-cancer properties, antimicrobial effects, and the underlying mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C19H15N O4S
  • Molecular Weight : 353.39 g/mol
  • CAS Number : 900015-15-8

The compound features a thiophene ring, a benzoylamino group, and a methoxy carbonyl group, which contribute to its diverse biological activities.

1. Anti-Cancer Properties

Preliminary studies indicate that this compound may exhibit significant anti-cancer activity. Compounds with similar structural motifs have shown efficacy against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific oncogenic pathways:

  • Mechanism : Interaction with p21-activated kinases (PAKs), which are crucial in cell signaling pathways related to cancer progression .
  • Case Studies : In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of breast and colon cancer cell lines, suggesting potential for further development as an anti-cancer agent.

2. Antimicrobial Activity

The presence of the thiophene moiety is associated with antimicrobial properties. Research indicates that compounds containing thiophene rings often exhibit activity against a range of bacteria and fungi.

  • Mechanism : The proposed mechanism includes disruption of microbial cell membranes and interference with metabolic pathways.
  • Research Findings : A study reported that similar thiophene derivatives displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds provides insights into its potential applications:

Compound NameMolecular FormulaMolecular WeightUnique Features
Methyl 3-(benzoylamino)-2-thiophenecarboxylateC17H15N O4S327.37 g/molLacks phenoxy group; simpler structure
Methyl 3-{4-[(2-fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylateC19H15F N O4S368.39 g/molContains fluorine substituent enhancing activity
Ethyl 2-(benzoylamino)-4-benzyl-5-phenyl-3-thiophenecarboxylateC23H22N O4S410.49 g/molLarger structure; potential for different effects

This table illustrates how modifications in structure can influence biological activity, highlighting the importance of functional groups in therapeutic applications.

Future Directions for Research

Further investigation is warranted to elucidate the detailed mechanisms by which this compound exerts its biological effects. Suggested research directions include:

  • Molecular Docking Studies : To predict binding affinities and interactions with specific biological targets.
  • In Vivo Studies : To evaluate efficacy and safety profiles in animal models.
  • Synergistic Effects : Exploring combinations with other therapeutic agents to enhance anti-cancer or antimicrobial activities.

Q & A

Q. What are the key steps in synthesizing Methyl 3-[2-(benzoylamino)phenoxy]-2-thiophenecarboxylate, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer: The synthesis typically involves multi-step reactions, starting with coupling 2-aminophenol derivatives with benzoyl chloride to form the benzoylamino-phenoxy intermediate. Subsequent esterification with thiophene carboxylate precursors is catalyzed by agents like DCC/DMAP. Optimization includes:
  • Temperature control : Maintaining 0–5°C during coupling to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
  • Catalyst ratio : A 1:1 molar ratio of DCC to DMAP improves esterification efficiency.
    Yield optimization requires monitoring via TLC (hexane:ethyl acetate, 3:1) and purification via column chromatography .

Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional groups and connectivity (e.g., benzoylamino protons at δ 7.5–8.0 ppm, thiophene carbons at δ 120–140 ppm).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays).
  • Infrared Spectroscopy (IR) : Confirms carbonyl stretches (e.g., ester C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers investigate the compound’s inhibitory effects on enzymes like histone deacetylases (HDACs)?

  • Methodological Answer:
  • Enzyme Assays : Use fluorogenic substrates (e.g., acetylated lysine derivatives) in HDAC activity assays. Measure inhibition via fluorescence quenching (λex = 360 nm, λem = 460 nm).
  • IC₅₀ Determination : Perform dose-response curves (0.1–100 µM compound) and calculate using nonlinear regression (GraphPad Prism).
  • Structural Analysis : Molecular docking (AutoDock Vina) to predict binding interactions with HDAC active sites, validated by site-directed mutagenesis .

Q. What methodologies are recommended for assessing the compound’s pharmacokinetic properties in preclinical studies?

  • Methodological Answer:
  • In Vitro ADME :
  • Metabolic Stability : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS/MS.
  • Plasma Protein Binding : Equilibrium dialysis (plasma:buffer ratio 1:4) followed by LC-MS quantification.
  • In Vivo Pharmacokinetics :
  • Administer IV/oral doses to rodents. Collect plasma at 0, 1, 4, 8, 24 h.
  • Calculate AUC, Cmax, t₁/₂ using non-compartmental analysis (Phoenix WinNonlin) .

Q. How should contradictory data regarding the compound’s biological activity be analyzed and resolved?

  • Methodological Answer:
  • Purity Verification : Re-analyze compound batches via HPLC and NMR to rule out impurities.
  • Assay Reproducibility : Repeat assays under standardized conditions (e.g., cell passage number, serum lot).
  • Orthogonal Assays : Validate findings using alternative methods (e.g., Western blot for HDAC inhibition alongside enzymatic assays).
  • Meta-Analysis : Compare data across multiple studies to identify trends (e.g., cell-type-specific effects) .

Q. What strategies can be employed to modify the compound’s structure to enhance its pharmacological profile while maintaining solubility?

  • Methodological Answer:
  • Structure-Activity Relationship (SAR) Studies :
  • Introduce electron-withdrawing groups (e.g., -CF₃) on the benzoyl ring to enhance metabolic stability.
  • Replace the methyl ester with a morpholine amide to improve aqueous solubility.
  • Computational Modeling : Use Schrödinger’s QikProp to predict logP and solubility. Prioritize derivatives with logP < 3 and >50 µg/mL solubility.
  • Prodrug Design : Synthesize phosphate esters for increased bioavailability, hydrolyzed in vivo .

Q. How do the electronic and steric properties of substituents on the thiophene ring influence the compound’s reactivity and bioactivity?

  • Methodological Answer:
  • Electron-Deficient Thiophenes : Substituents like -Cl or -SO₂NH₂ increase electrophilicity, enhancing nucleophilic aromatic substitution (e.g., with amines).
  • Steric Effects : Bulky groups (e.g., 4-methylphenyl) at the 3-position hinder rotation, stabilizing bioactive conformations.
  • Bioactivity Correlation : Use Hammett constants (σ) to quantify electronic effects. For example, -NO₂ (σ = 1.27) increases HDAC inhibition vs. -OCH₃ (σ = -0.27) .

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